8-Hydroxyquadrone
Description
8-Hydroxyquadrone is a naturally occurring sesquiterpene belonging to the quadranoid family, characterized by a unique cyclopentane fused with a bicyclo[3.2.1]octane scaffold (Fig. 1). It was first isolated from the fungus Aspergillus terreus and later identified in other terrestrial fungi and soft corals. Structurally, it features a hydroxyl group at position 8, distinguishing it from other quadranoids.
Properties
CAS No. |
91682-93-8 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
9-hydroxy-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)7-14-9-5-11(16)10(14)6-19-12(17)15(14,18)4-3-8(9)13/h8-10,18H,3-7H2,1-2H3 |
InChI Key |
QFYAMSVHGKUQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23C4C1CCC2(C(=O)OCC3C(=O)C4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquadrone typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . The process can be summarized as follows:
Reactants: o-aminophenol and acrolein (or an acrolein derivative).
Conditions: The reaction is carried out in an aqueous acid solution with an oxidizing agent such as o-nitrophenol.
Procedure: Gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol.
Yield: This method results in substantially increased yields of pure-grade this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquadrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Hydroxyquadrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial, anticancer, and antifungal properties.
Mechanism of Action
The mechanism of action of 8-Hydroxyquadrone involves its ability to chelate metal ions, which plays a crucial role in its biological activities . The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. This chelation mechanism is particularly effective in inhibiting the growth of pathogens and cancer cells.
Molecular Targets and Pathways:
Metal Ion Chelation: Disrupts metal-dependent enzymes and processes.
Antioxidant Activity: Protects cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Features:
- Molecular Formula: C₁₅H₂₂O₃ (based on related quadranoids).
- Biosynthetic Origin : Derived from (+)-terrecyclic acid A via β-terrecyclene synthase-mediated cyclization.
- Bioactivity: Exhibits moderate antifungal and cytotoxic properties, though its binding affinity in antiviral assays (e.g., anti-COVID-19 studies) is notably lower compared to other fungal metabolites like Aspergillide B1.
Table 1: Structural and Functional Comparison of Quadranoids
Notes:
- Biosynthetic Pathways: All quadranoids derive from farnesyl diphosphate (FPP) via β-terrecyclene synthase, but post-cyclization modifications (e.g., hydroxylation, oxidation) create structural diversity.
- Functional Groups: Hydroxyl and ketone groups influence solubility and target interactions.
Antiviral Potential:
- This compound showed the lowest binding energy (-5368 kcal/mol) in anti-COVID-19 docking studies, significantly lower than Aspergillide B1 (-9473 kcal/mol) and sulochrin (-8111 kcal/mol). This suggests weaker interaction with viral protease targets.
- (-)-Suberosanone and its derivatives from soft corals exhibit stronger antibacterial activity, likely due to their ketone groups enhancing electrophilic reactivity.
Cytotoxicity:
- Isoquadrone and 6-hydroxyisoquadrone demonstrate higher cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 μM) compared to this compound (IC₅₀ ~ 50 μM).
Natural Distribution
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